molecular formula C12H8F3N B8292400 1-(2-propynyl)-2-trifluoromethyl-(1H)-indole

1-(2-propynyl)-2-trifluoromethyl-(1H)-indole

Cat. No. B8292400
M. Wt: 223.19 g/mol
InChI Key: HPBHCPRWOZIMFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04849443

Procedure details

8.57 g of 2-trifluoromethyl-1H-indole described in J. Org. Chem. (1983) 48-3233 and 10 ml of tetrahydrofuran were mixed together under an inert atmosphere at +5° C. and after 15 minutes, 2.4 g of sodium hydride in oil were added. After 2 minutes, 4.5 ml of 2-bromo-propyne were introduced and the resulting mixture was stirred for 30 minutes at +5° C., then for one hour at 25° C. Another 4.5 ml of bromo-propyne were added and the mixture was stirred for 4 hours and then poured into an iced solution of monosodium phosphate and extracted with ethyl ether. The extracts were concentrated to dryness by distillation under reduced pressure and the residue was chromatographed over silica and eluted with a mixture of hexane and ethyl acetate (95/5) to obtain 8.88 g of 1-(2-propynyl)-2-trifluoromethyl-(1H)-indole melting at 59° C.
Quantity
8.57 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
2-bromo-propyne
Quantity
4.5 mL
Type
reactant
Reaction Step Three
Quantity
4.5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[NH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.[H-].[Na+].Br[C:17]#[C:18][CH3:19].P(O)(O)([O-])=O.[Na+]>O1CCCC1>[CH2:19]([N:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:11]=[C:3]1[C:2]([F:1])([F:12])[F:13])[C:18]#[CH:17] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
8.57 g
Type
reactant
Smiles
FC(C=1NC2=CC=CC=C2C1)(F)F
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
2-bromo-propyne
Quantity
4.5 mL
Type
reactant
Smiles
Step Four
Name
Quantity
4.5 mL
Type
reactant
Smiles
BrC#CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])(O)O.[Na+]
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 30 minutes at +5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for one hour at 25° C
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
The extracts were concentrated to dryness by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed over silica
WASH
Type
WASH
Details
eluted with a mixture of hexane and ethyl acetate (95/5)

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
C(C#C)N1C(=CC2=CC=CC=C12)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.88 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.